molecular formula C8H18Cl2N2 B2894497 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride CAS No. 2126160-15-2

6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride

Cat. No. B2894497
M. Wt: 213.15
InChI Key: DSHWXSKAUCXQPF-UHFFFAOYSA-N
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Description

6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H . This indicates the presence of a pyrrolo[2,3-c]pyridine core structure with a methyl group attached.


Physical And Chemical Properties Analysis

6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a solid substance with a molecular weight of 213.15 . It is stored at room temperature in an inert atmosphere .

Safety And Hazards

The safety information for 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride and similar compounds could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWXSKAUCXQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCNC2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride

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